molecular formula C9H18 B15176443 4-Ethyl-3-heptene CAS No. 33933-74-3

4-Ethyl-3-heptene

Katalognummer: B15176443
CAS-Nummer: 33933-74-3
Molekulargewicht: 126.24 g/mol
InChI-Schlüssel: UEXWGMADXSUAIL-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, and an ethyl group attached to the fourth carbon atom. This compound is part of the larger family of hydrocarbons, which are compounds composed solely of carbon and hydrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethyl-3-heptene can be synthesized through various organic reactions. One common method involves the alkylation of 3-heptene with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture of alkenes can then be separated and purified to obtain this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-heptene undergoes various types of chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the double bond, converting the alkene into an alkane.

    Halogenation: The addition of halogens (e.g., chlorine, bromine) to the double bond, forming dihalides.

    Hydrohalogenation: The addition of hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to the double bond, forming alkyl halides.

    Oxidation: The reaction with oxidizing agents, such as potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Hydrogenation: Typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, under atmospheric or elevated pressure.

    Halogenation: Conducted at room temperature or slightly elevated temperatures, often in an inert solvent like carbon tetrachloride.

    Hydrohalogenation: Performed at room temperature, with the hydrogen halide gas bubbled through the alkene solution.

    Oxidation: Carried out under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Hydrogenation: 4-Ethylheptane

    Halogenation: 4-Ethyl-3,4-dihaloheptane

    Hydrohalogenation: 4-Ethyl-3-haloheptane

    Oxidation: Depending on the conditions, products can include 4-ethyl-3-heptanol, 4-ethylheptanal, or 4-ethylheptanoic acid.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-heptene has several applications in scientific research:

    Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, including fragrances, flavors, and polymer additives.

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond coordinates with the metal catalyst, allowing hydrogen atoms to add across the double bond. In halogenation, the double bond reacts with halogen molecules to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalide product.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-3-heptene can be compared with other similar alkenes, such as:

    3-Heptene: Lacks the ethyl substituent, making it less branched and potentially less reactive in certain reactions.

    4-Methyl-3-heptene: Has a methyl group instead of an ethyl group, resulting in slightly different steric and electronic properties.

    3-Octene: Has a longer carbon chain, which can affect its physical properties and reactivity.

The uniqueness of this compound lies in its specific branching and the position of the double bond, which can influence its reactivity and the types of products formed in chemical reactions.

Eigenschaften

CAS-Nummer

33933-74-3

Molekularformel

C9H18

Molekulargewicht

126.24 g/mol

IUPAC-Name

(E)-4-ethylhept-3-ene

InChI

InChI=1S/C9H18/c1-4-7-9(6-3)8-5-2/h7H,4-6,8H2,1-3H3/b9-7+

InChI-Schlüssel

UEXWGMADXSUAIL-VQHVLOKHSA-N

Isomerische SMILES

CCC/C(=C/CC)/CC

Kanonische SMILES

CCCC(=CCC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.